(2E)-7-chloro-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one
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Overview
Description
The compound contains a benzothiazinone core, which is a type of heterocyclic compound. It also has a methylidene group attached to an aniline group. Methylidene groups are part of a molecule that consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond .
Scientific Research Applications
Synthesis of Novel Compounds
Researchers have developed methodologies for synthesizing a range of biologically active compounds starting from benzothiazine derivatives. These methods involve ultrasonic mediated N-alkylation, ring expansion, and condensation reactions to produce compounds with potential antibacterial and DPPH radical scavenging activities (Zia-ur-Rehman et al., 2009). Another study focused on preparing chloro- and methyl-substituted benzothiazines, assessing their potential as neuroleptics through receptor-binding assays and in vivo behavioral tests (Saari et al., 1983).
Antibacterial and Antioxidant Properties
Compounds derived from benzothiazine have shown promise in antimicrobial and antioxidant studies. For example, the synthesis of 1,2-benzothiazine derivatives and their evaluation for antimicrobial activity revealed specific compounds that showed activity against Gram-positive bacteria (Patel et al., 2016). Another research effort synthesized 4-thiazolidinones containing benzothiazole moiety and evaluated their antitumor screening, finding some compounds with significant anticancer activity (Havrylyuk et al., 2010).
Pharmacological and Material Science Applications
Benzothiazine derivatives also find applications in pharmacology and material science due to their structural similarity with phenothiazine drugs, which are used across various medicinal fields. The pharmacological activity of 1,4-benzothiazine derivatives, including anti-inflammatory, antihistaminic, and antimycotic activities, has been explored. Additionally, these compounds are utilized in industries as dyes and antioxidants for rubber and natural elastomers, highlighting their versatility beyond biological activities (Brown & Davidson, 1985).
Mechanism of Action
This compound seems to be a research chemical
It is known that 1,4-benzothiazine derivatives have been studied for their antibacterial properties . They have been synthesized using different alkylating agents to give a 4-(substituted)-2-(substituted)-3,4-dihydro-2H-1,4-benzothiazin-3-one in good yields . The newly synthesized products were subjected to in vitro biological evaluation, and the results indicated that the compounds show convincing antibacterial activities against different microorganisms .
Properties
IUPAC Name |
(2E)-7-chloro-2-[(4-methylanilino)methylidene]-4H-1,4-benzothiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-10-2-5-12(6-3-10)18-9-15-16(20)19-13-7-4-11(17)8-14(13)21-15/h2-9,18H,1H3,(H,19,20)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEFAVDNGBVCDV-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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